

Euopyridine Derivatives: A Comparative Crystallographic and Performance Guide for Drug Discovery

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Compound of Interest

Compound Name: *Ethyl 3-Aminofuro[2,3-*b*]pyridine-2-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

Euopyridine derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of biological activities that make them promising candidates for drug development. Their structural versatility allows for the fine-tuning of their pharmacological profiles, leading to potent inhibitors of key cellular targets implicated in diseases such as cancer. This guide provides a comparative analysis of the X-ray crystallography, biological performance, and synthetic methodologies of notable fuopyridine derivatives, offering valuable insights for researchers in the field.

Performance Comparison of Euopyridine Derivatives

The biological activity of fuopyridine derivatives is intrinsically linked to their structural characteristics. Substitutions on the fuopyridine core can significantly influence their inhibitory potency and selectivity against various cellular targets. The following tables summarize the reported biological data for representative fuopyridine derivatives, comparing their efficacy as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two crucial targets in cancer therapy.

Compound ID	Target	Cell Line	IC ₅₀ (μM)	Reference
PD18	EGFR (Wild Type)	-	0.0084	[1][2]
EGFR (L858R/T790M)	-	0.0108	[1][2]	
EGFR (L858R/T790M/C 797S)	-	> 10	[1][2]	
A549 (NSCLC)	Lung	9.38	[1][2]	
H1975 (NSCLC)	Lung	9.77	[1][2]	
PD56	EGFR (Wild Type)	-	0.0129	[1][2]
EGFR (L858R/T790M)	-	0.0124	[1][2]	
EGFR (L858R/T790M/C 797S)	-	0.0235	[1][2]	
A549 (NSCLC)	Lung	25.66	[1][2]	
H1975 (NSCLC)	Lung	28.14	[1][2]	
Compound 4	CDK2/cyclin A2	-	0.24	[3][4]
HCT-116	Colon	31.3	[3][4]	
MCF-7	Breast	19.3	[3][4]	
HepG2	Liver	22.7	[3][4]	
A549	Lung	36.8	[3][4]	
Compound 14	CDK2/cyclin A2	-	0.93	[3][4]
HCT-116	Colon	35.2	[3][4]	
MCF-7	Breast	24.1	[3][4]	

HepG2	Liver	28.5	[3][4]	
A549	Lung	41.2	[3][4]	
Roscovitine	CDK2/cyclin A2	-	0.394	[3][4]
Doxorubicin	-	HCT-116	40.0	[3][4]
MCF-7	64.8	[3][4]		
HepG2	24.7	[3][4]		
A549	58.1	[3][4]		

X-ray Crystallographic Data of Furopyridine Derivatives

The three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its interaction with biological targets. While detailed crystallographic data for a wide range of furopyridine derivatives is extensive and typically deposited in crystallographic databases, the following table provides a representative example of the type of data obtained from a single crystal X-ray diffraction study. For comprehensive data, researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC) using the deposition numbers cited in the relevant literature.

Parameter	Representative Europyridine Derivative
CCDC Deposition No.	[Refer to specific publication]
Empirical Formula	C ₂₀ H ₁₄ N ₄ S
Formula Weight	342.42
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.123(4)
b (Å)	15.456(6)
c (Å)	11.234(5)
α (°)	90
β (°)	98.76(3)
γ (°)	90
Volume (Å ³)	1734.1(12)
Z	4
Calculated Density (Mg/m ³)	1.312
Absorption Coeff. (mm ⁻¹)	0.198
F(000)	712
Crystal Size (mm ³)	0.25 x 0.20 x 0.15
Theta range for data collection (°)	2.3 to 28.1
Reflections collected	12345
Independent reflections	3987 [R(int) = 0.045]
Final R indices [I>2sigma(I)]	R1 = 0.052, wR2 = 0.134
R indices (all data)	R1 = 0.078, wR2 = 0.151

Experimental Protocols

Synthesis of Fuopyridine Derivatives

The synthesis of fuopyridine derivatives can be achieved through various synthetic routes. A common and efficient method is the one-pot, three-component reaction. The following is a representative protocol for the synthesis of a fused fuopyridine derivative.

Materials:

- Appropriate aldehyde (1 mmol)
- Acyl acetonitrile (1 mmol)
- Electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol)
- Ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide, [bmim]Br) (2 mL)
- Ethanol for recrystallization

Procedure:

- To a dry 50 mL round-bottom flask, add the aldehyde (1 mmol), acyl acetonitrile (1 mmol), amino heterocycle (1 mmol), and [bmim]Br (2 mL).
- Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-7 hours.
- Upon completion, add 50 mL of water to the flask to precipitate the solid product.
- Collect the solid by vacuum filtration and wash with water.
- Purify the crude product by recrystallization from ethanol to yield the final fused fuopyridine derivative.
- Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Single-Crystal X-ray Crystallography

Obtaining high-quality single crystals is a critical step for structure determination. The following provides a general protocol for single-crystal X-ray diffraction analysis of an organic compound like a furopyridine derivative.

Crystal Growth:

- Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) at room temperature is a common method.
- Vapor diffusion, where a solution of the compound is placed in a vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble, can also be employed.

Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS).
- The data collection strategy is designed to cover a significant portion of the reciprocal space with adequate redundancy.

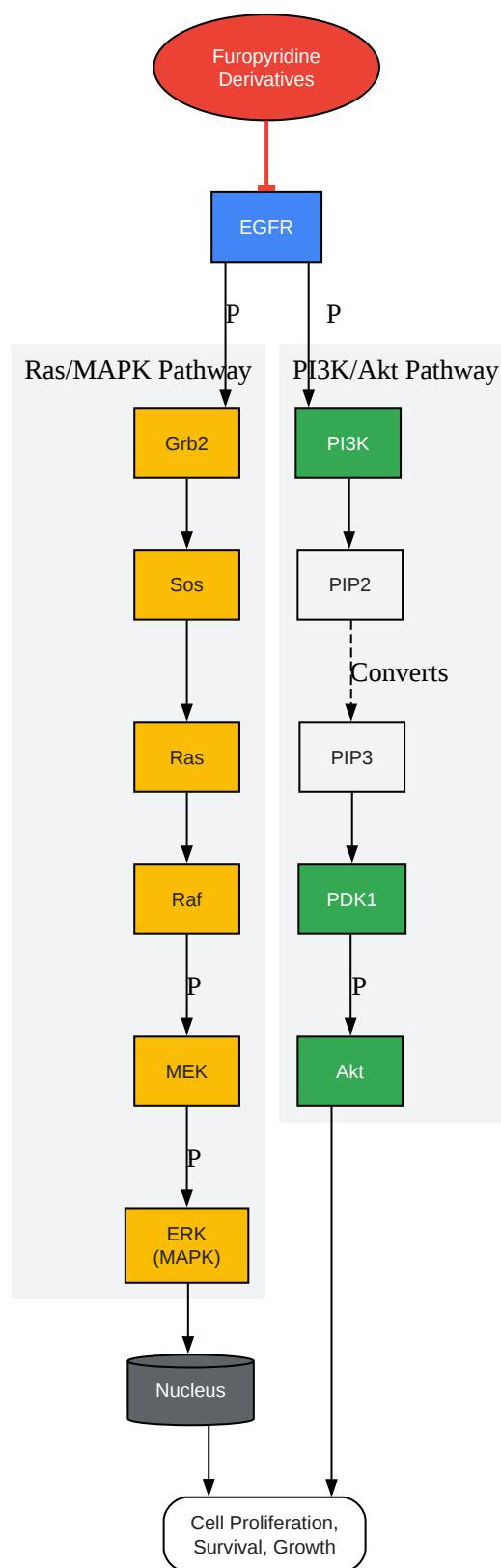
Structure Solution and Refinement:

- The collected diffraction data are processed, including integration of reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).
- The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

- The final structural model is validated using crystallographic software to ensure its quality and chemical reasonableness. The final crystallographic data are then deposited in a public database such as the CCDC.

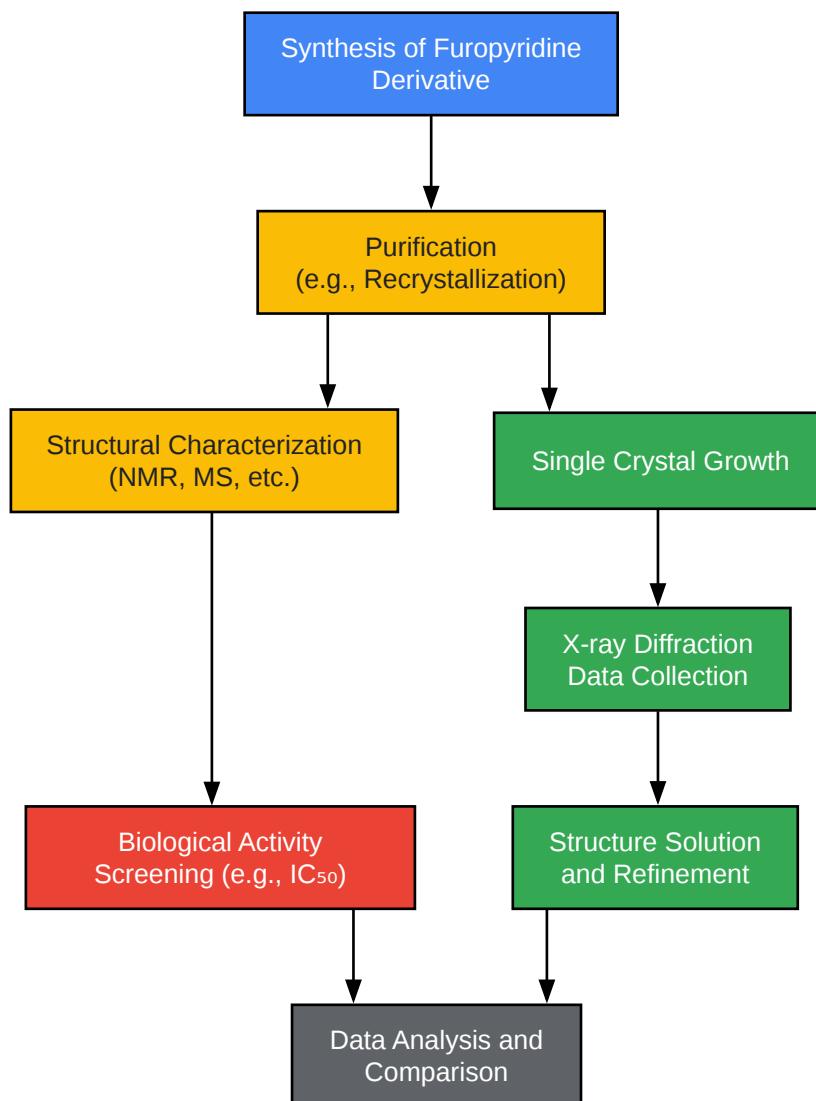
Signaling Pathway Visualization

Euopyridine derivatives that inhibit EGFR disrupt downstream signaling pathways crucial for cancer cell proliferation and survival. The two major pathways affected are the PI3K/Akt and Ras/MAPK pathways.



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Caption: EGFR signaling cascade and its inhibition by fuopyridine derivatives.



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Caption: General experimental workflow for fuopyridine derivative analysis.

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